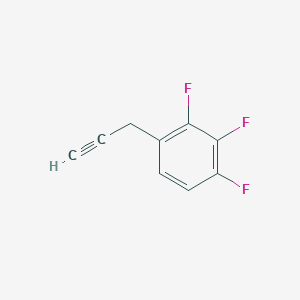

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene

Description

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is a fluorinated aromatic compound featuring a propargyl (prop-2-yn-1-yl) substituent at the 4-position of a benzene ring and fluorine atoms at the 1, 2, and 3 positions. Its molecular formula is C₉H₅F₃, with a calculated molecular weight of 170.13 g/mol. The propargyl group introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and polymerization reactions.

Properties

IUPAC Name |

1,2,3-trifluoro-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h1,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSRZSMSSZEZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide with molecular bromine. This reaction yields a mixture of Z- and E-isomeric N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides . Another method involves the cyclization of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamides to N-(hydroxymethyl)-1,2,3-triazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms and the prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and sodium azide for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

Major products formed from these reactions include N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides, N-(hydroxymethyl)-1,2,3-triazoles, and other substituted derivatives .

Scientific Research Applications

Organic Synthesis

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, such as:

- Cross-Coupling Reactions: Utilized in Suzuki and Sonogashira reactions to form carbon-carbon bonds.

- Fluorination Reactions: The trifluoromethyl group can be exploited in nucleophilic substitution reactions to introduce fluorine into other molecular frameworks.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities:

- Antimicrobial Properties: Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 100 µM against S. aureus .

| Compound | Target Bacteria | MIC (µM) | Inhibition (%) |

|---|---|---|---|

| This compound | E. coli | 50 | 75 |

| Similar Compounds | S. aureus | 100 | 65 |

- Anticancer Activity: Research indicates potential anticancer effects, with studies showing that structurally similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The propynyl group may interact with critical molecular targets involved in cancer signaling pathways .

Materials Science

The compound is also being explored for applications in materials science:

- Fluorescent Materials: Its unique structure allows for the development of new fluorescent materials that can be used in optoelectronic devices.

- Polymer Chemistry: The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of polymers.

Case Studies

Several studies have highlighted the applications of this compound:

Antibacterial Study

A study evaluating various derivatives demonstrated significant antibacterial effects with IC50 values ranging from 60 µg/mL to over 80 µg/mL against various bacterial strains. The structural modifications were found to correlate strongly with biological activity .

Antitumor Activity

Research on structurally similar compounds indicated their ability to inhibit cell proliferation across various cancer cell lines. Modifications in the benzene ring were linked to enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and the prop-2-yn-1-yl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The primary analogs for comparison include 1,2,3-Trifluoro-4-(trifluoromethyl)benzene () and other fluorinated benzene derivatives. Below is a detailed analysis:

Research Findings and Analysis

Substituent Influence on Reactivity :

- The propargyl group in this compound offers a reactive site absent in the trifluoromethyl analog. This alkyne functionality is critical for applications in modular synthesis, such as Huisgen cycloaddition .

- The trifluoromethyl group in 1,2,3-Trifluoro-4-(trifluoromethyl)benzene enhances thermal and chemical stability, making it suitable for high-performance materials but limits its utility in covalent bonding strategies .

Electronic and Steric Effects :

- Fluorine atoms at the 1, 2, and 3 positions create a sterically hindered and electron-deficient aromatic ring in both compounds. However, the propargyl group’s linear geometry (sp-hybridization) may reduce steric crowding compared to the bulkier CF₃ group.

Synthetic Considerations: The synthesis of this compound likely involves Sonogashira coupling or direct alkyne substitution, whereas the trifluoromethyl analog may require fluorination or CF₃-group introduction via Ullmann-type reactions .

Biological Activity

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is a fluorinated organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula CHF. Its structure includes a benzene ring substituted with three fluorine atoms and a prop-2-yn-1-yl group. The presence of fluorine enhances its reactivity and stability, making it a valuable compound in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide using molecular bromine. This reaction produces a mixture of isomeric compounds that can be further purified to isolate the desired product.

Summary of Synthesis Routes

| Method | Description |

|---|---|

| Bromination | Involves the use of molecular bromine to brominate trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide. |

| Continuous Flow | Utilizes advanced techniques for large-scale synthesis, optimizing reaction conditions for yield and purity. |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. The trifluoromethyl group can interact with various molecular targets, influencing their function. This compound may act as a probe in biochemical studies or as a building block in the development of bioactive molecules.

Biological Activity

Research indicates that this compound has potential applications in drug development due to its unique properties. It has been studied for its effects on various biological pathways and its ability to inhibit specific enzymes.

Case Studies

- Antibacterial Activity : In studies evaluating antibacterial compounds, derivatives of fluorinated benzene have shown promising results against resistant strains of bacteria. For instance, compounds structurally related to this compound exhibited significant inhibition against Staphylococcus aureus with MIC values comparable to established antibiotics .

- Enzyme Inhibition : The compound has been tested as an inhibitor for various enzymes involved in metabolic pathways. Preliminary results suggest that it may inhibit aldose reductase, which is crucial in diabetic complications .

Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry:

Q & A

Q. What are the key synthetic routes for 1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

- Step 1 : Electrophilic fluorination using reagents like Selectfluor® or NFSI to introduce fluorine substituents at specific positions .

- Step 2 : Propargylation via alkylation with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to attach the prop-2-yn-1-yl group .

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.

Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions, such as over-fluorination or alkyne polymerization .

Q. How do the fluorine substituents influence the compound’s physicochemical properties?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions relative to existing substituents. This can be confirmed via computational modeling (e.g., DFT) .

- Thermal Stability : Fluorine enhances thermal stability, as evidenced by elevated decomposition temperatures in TGA analysis. Comparative studies with non-fluorinated analogs show ~50–100°C higher stability .

- Solubility : Fluorination reduces polarity, increasing solubility in non-polar solvents (e.g., hexane or toluene), which can be quantified via HPLC .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms propargyl proton signals (δ ~2.5–3.5 ppm for alkyne protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₅F₃: MW 176.04 g/mol) and isotopic patterns.

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How can transition metal catalysis improve the efficiency of synthesizing this compound?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with fluorinated aryl halides and propargyl boronic acids can enhance regioselectivity and reduce side products .

- Copper-Mediated Alkyne Coupling : Click chemistry (e.g., CuI catalysis) enables modular assembly of fluorinated and propargyl moieties under mild conditions .

- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ with ligands (e.g., bipyridine) to optimize yield (>80%) and selectivity (monitored via GC-MS) .

Q. What strategies address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H/¹⁹F), IR (alkyne C≡C stretch ~2100 cm⁻¹), and MS data to resolve ambiguities. For example, unexpected peaks may arise from rotamers or impurities .

- Dynamic NMR Studies : Variable-temperature NMR can detect conformational changes (e.g., hindered rotation of substituents) that obscure signals at standard conditions .

- Computational Modeling : Use Gaussian or ORCA to simulate spectra and assign peaks accurately .

Q. How do electronic effects of the trifluoromethyl and propargyl groups impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Trifluoromethyl groups deactivate the ring, while propargyl groups act as ortho/para directors. Competitive directing effects require kinetic studies (e.g., Hammett plots) to predict dominant pathways .

- Alkyne Reactivity : The propargyl group participates in Sonogashira coupling, but fluorine’s electron-withdrawing effect slows oxidative addition. Use PdCl₂(PPh₃)₂ with excess PPh₃ to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.